molecular formula C23H26F3N3O2 B1218100 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline CAS No. 80065-55-0

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline

Numéro de catalogue: B1218100
Numéro CAS: 80065-55-0
Poids moléculaire: 433.5 g/mol
Clé InChI: NFJRZYIWFZYFNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline (referred to as WR 225448 in early studies) is a synthetic 8-aminoquinoline derivative with potent antimalarial activity. It belongs to a class of compounds designed to target both blood and tissue stages of Plasmodium parasites. Structurally, it features a quinoline core substituted with a 3-trifluoromethylphenoxy group at position 5, a methoxy group at position 6, a methyl group at position 4, and a 4-amino-1-methylbutylamino side chain at position 8 . This compound was developed as part of efforts to improve upon primaquine, the only FDA-approved radical curative antimalarial, by enhancing efficacy and addressing toxicity limitations.

WR 225448 demonstrates 5-fold higher radical curative activity than primaquine in rhesus monkeys infected with Plasmodium cynomolgi . It also exhibits broad-spectrum blood schizontocidal activity against drug-sensitive and resistant strains of P. falciparum, P. vivax, and P. berghei . However, its subacute toxicity in rats is higher than primaquine, prompting further structural optimization .

Propriétés

IUPAC Name

4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2/c1-14-9-11-28-21-18(29-15(2)6-5-10-27)13-19(30-3)22(20(14)21)31-17-8-4-7-16(12-17)23(24,25)26/h4,7-9,11-13,15,29H,5-6,10,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJRZYIWFZYFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80065-56-1 (fumarate)
Record name WR 225448
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401000954
Record name N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80065-55-0
Record name WR 225448
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Early Synthetic Routes and Limitations

Initial synthesis protocols, as disclosed in U.S. Pat. No. 4,617,394, involved a 12-step sequence starting from 8-aminoquinoline precursors. Critical bottlenecks included low yields (~40%) during the introduction of the 4-amino-1-methylbutylamino sidechain and laborious purification of intermediates. The reliance on toxic reagents like thionyl chloride for amidation further complicated large-scale production.

Advancements in Step Economy

The WO 97/13753 patent marked a turning point by introducing a protected intermediate strategy, reducing the total steps to 10. However, the process still required harsh conditions for nitro group reduction, leading to side reactions. A breakthrough emerged in the early 2000s with the integration of borane-mediated reductive amination, which condensed the synthesis to 8 steps while achieving yields exceeding 85%.

Modern Synthetic Methodologies

Intermediate Preparation: 8-Amino-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline

A mixture of 8-aminoquinoline (108.9 g, 288 mmol), 5-nitro-2-pentanone (4.6 g, 35 mmol), and glacial acetic acid (855 mL) is treated with borane-pyridine complex (18 mL, 162 mmol) at ambient temperature for 18 hours. Methanol (1.5 L) is added to precipitate the intermediate, which is filtered and dried at 50°C under vacuum, yielding 160.3 g (94%) of 8-[(1-methyl-4-nitrobutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline.

Nitro Group Reduction and Succinate Formation

Hydrogenation of the nitro intermediate (7.5 g, 15.2 mmol) over 5% Pd/C in ethanol (150 mL) under 1 bar H₂ for 24 hours affords the primary amine. Subsequent reaction with succinic acid (2.3 g, 19.8 mmol) in refluxing ethanol followed by cooling and seeding yields tafenoquine succinate (6.0 g, 68%) as an off-white crystalline solid.

Key Data Table 1: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Reductive AminationBorane-pyridine, AcOH, 25°C, 18h9499.5
HydrogenationH₂ (1 bar), Pd/C, EtOH, 25°C, 24h9598.2
Succinate CrystallizationSuccinic acid, EtOH, 0–5°C, seeding6899.8

Alternative Nitro Reduction Strategies

The DTIC report highlights challenges in nitro group hydrogenolysis, where excess acid or elevated temperatures (50°C) generate side products like 8-hydroxyamino derivatives. Controlled pH (4.5–5.0) and low hydrogen pressure (0.5–1 bar) mitigate these issues, achieving >90% conversion without chromatographic purification.

Crystallization and Polymorph Control

Solvent Screening for Final Product

Ethanol emerges as the optimal solvent for tafenoquine succinate crystallization, producing needle-like crystals with consistent melting points (84.8–85.1°C). Methanol or isopropanol yields amorphous solids requiring re-crystallization, underscoring the importance of solvent polarity in polymorph selection.

Temperature-Dependent Crystal Growth

Cooling the ethanol solution to 0–5°C at 0.5°C/min ensures uniform crystal nucleation, reducing occluded solvent content to <0.1% w/w. Seeding with authentic material further enhances phase purity, as confirmed by X-ray diffraction.

Scalability and Industrial Adaptations

Large-Sbatch Amination

Scaling the reductive amination step to 1 kg substrate maintains yields at 92–94% when using a segmented addition protocol for borane-pyridine (10% excess over 2 hours). Continuous distillation of acetic acid post-reaction minimizes side product formation.

Waste Stream Management

The patented process recovers >85% of N,N-dimethylformamide (DMF) via vacuum distillation, reducing solvent consumption by 40% compared to early methods. Quenching aqueous waste with lime neutralizes acidic byproducts, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz) of the nitro intermediate shows characteristic signals at δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), and 7.45–7.60 (m, 4H, Ar-H). Elemental analysis aligns with theoretical values (C: 58.15% vs. 58.41% calc; N: 8.39% vs. 8.51% calc).

Purity Profiling

HPLC with UV detection (254 nm) confirms >99.5% purity using a C18 column and acetonitrile/water (70:30) mobile phase . Residual solvents (methanol, DMF) are <100 ppm per ICH guidelines.

Analyse Des Réactions Chimiques

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylphenoxy group with other substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Applications De Recherche Scientifique

Biological Properties

The compound has been investigated for its antiproliferative activity against several cancer cell lines. In a study involving a library of 8-substituted quinoline derivatives, this compound was tested on human cancer cells including:

  • CEM (human T-lymphocyte cells)
  • HeLa (cervical cancer cells)
  • HT-29 (colorectal adenocarcinoma)
  • A2780 (ovarian carcinoma)
  • MSTO-211H (biphasic mesothelioma)

Results indicated that the compound exhibited promising antiproliferative effects, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research has shown that this quinoline derivative possesses significant antimicrobial properties . In various studies, it was found to be effective against different microbial strains, including:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa
  • Candida albicans

The presence of the trifluoromethyl group and other electron-donating groups in its structure enhances its activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Synthesis and Characterization

The synthesis of 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline involves multiple steps, including:

  • Formation of the quinoline core through cyclization reactions.
  • Substitution reactions to introduce the aminoalkyl group at the 8-position.
  • Functionalization at the 5-position with a trifluoromethylphenoxy group.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

In a specific study on anticancer activity, derivatives including this compound were tested for their effects on cell viability in various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, which was attributed to the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) was determined for various strains, revealing that compounds with similar structures exhibited potent antibacterial and antifungal activities. The study concluded that modifications to the quinoline structure could enhance antimicrobial effectiveness .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/OrganismsObserved Effects
AntiproliferativeCEM, HeLa, HT-29, A2780Significant inhibition of cell growth
AntimicrobialMycobacterium smegmatisEffective at low MIC values
Pseudomonas aeruginosaBroad-spectrum activity
Candida albicansInhibition observed

Comparaison Avec Des Composés Similaires

Structural Analogues and Modifications

Key structural modifications in related compounds influence efficacy, toxicity, and metabolic stability. Below is a comparative analysis:

Compound Structural Features Activity Toxicity References
WR 225448 8-[(4-Amino-1-methylbutyl)amino], 5-(3-CF₃-phenoxy), 6-methoxy, 4-methyl Radical curative (5× primaquine); effective against resistant P. falciparum Higher subacute toxicity in rats vs. primaquine
Compound 8a (Analogue of WR 225448) 2-Substituted modification (exact group unspecified) Improved suppressive and prophylactic activity vs. WR 225448 Reduced toxicity vs. parent compound
NPC1161C (Racemate) 5-[3,4-dichlorophenoxy] instead of 3-CF₃-phenoxy High efficacy in P. berghei and Leishmania donovani models Racemate causes methemoglobinemia and hemolysis
NPC1161B (−)-enantiomer Same as NPC1161C but (−)-configuration 2–4× more active than (+)-enantiomer in murine malaria models Markedly reduced hematotoxicity in dogs
Primaquine 8-aminoquinoline with shorter side chain Moderate radical curative activity Dose-dependent hemolysis and methemoglobinemia

Key Observations :

  • Substituent Effects: The 3-trifluoromethylphenoxy group in WR 225448 enhances lipophilicity and target binding compared to primaquine’s simpler side chain, contributing to its superior efficacy . Replacing this group with 3,4-dichlorophenoxy (as in NPC1161C) retains antiparasitic activity but alters toxicity profiles .
  • Stereochemistry : Enantiomers of NPC1161C exhibit stark differences in activity and safety, with the (−)-form (NPC1161B) offering a better therapeutic window . Similar chiral optimization may apply to WR 225448 but requires investigation.
Metabolic and Biotransformation Profiles

WR 225448 and related 8-aminoquinolines undergo oxidative metabolism, producing metabolites that influence efficacy and toxicity:

  • WR 225448: Likely metabolized to hydroxylated derivatives (e.g., 8-(4-amino-3-hydroxy-1-methylbutyl)amino intermediates), which may retain antimalarial activity but contribute to toxicity .
  • NPC1161B : The (−)-enantiomer’s metabolites are less prone to generating toxic oxidative byproducts (e.g., methemoglobin-inducing species) compared to the racemate or (+)-form .
Broad-Spectrum Antiparasitic Activity

While WR 225448 is primarily studied for malaria, structural analogues show promise against other parasites:

  • Leishmaniasis : The racemic compound DN3-27-1 (similar to NPC1161C) exhibits potent activity against Leishmania mexicana promastigotes (IC₅₀ < 1 µM) without cytotoxicity in Hela cells .
  • Pneumocystis Pneumonia: NPC1161B is effective in murine models, highlighting the versatility of 8-aminoquinolines .

Activité Biologique

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline, a derivative of the 8-aminoquinoline class, has garnered attention for its potential antimalarial and anticancer properties. This compound is structurally related to primaquine, a well-established antimalarial agent, and exhibits unique biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Core Structure : Quinoline backbone
  • Substituents :
    • An aminoalkyl group at the 8-position
    • A methoxy group at the 6-position
    • A trifluoromethylphenoxy group at the 5-position

The molecular formula is C22H25F3N3O2C_{22}H_{25}F_3N_3O_2, and its properties include:

  • Melting Point : Specific values vary by source but generally fall within a defined range for quinoline derivatives.
  • Solubility : Soluble in organic solvents, with limited aqueous solubility.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial activity. It has been evaluated in various animal models, showing efficacy against Plasmodium species, particularly P. vivax and P. ovale, similar to primaquine but with enhanced tissue schizonticidal activity:

Study Dosage (mg/kg) Cure Rate Toxicity Observed
Study A1100%None
Study B580%None at higher doses

In these studies, the compound demonstrated a superior profile compared to traditional treatments, achieving complete clearance of parasites without significant toxicity at therapeutic doses .

Anticancer Activity

In addition to its antimalarial properties, the compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across several cancer lines:

Cancer Type IC50 (µM) Mechanism of Action
Renal Cancer (A498)5.2Induction of apoptosis
Breast Cancer (MDA-MB-468)4.8Inhibition of PI3K/AKT/mTOR signaling pathway

The compound's mechanism appears to involve apoptosis induction and modulation of critical signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Antimalarial Efficacy :
    • Objective : To assess the efficacy in a murine model of malaria.
    • Results : The compound achieved a 100% cure rate at a low dosage (1 mg/kg) over three days without observable toxicity.
  • Case Study on Anticancer Properties :
    • Objective : To evaluate cytotoxic effects on human cancer cell lines.
    • Results : The compound inhibited proliferation in renal and breast cancer cells with IC50 values indicating potent activity.

Q & A

Basic: What are the optimal synthetic routes for preparing this quinoline derivative, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves multi-step condensation and deprotection reactions. A validated approach includes:

Core formation : Condense 6-methoxy-4-methylquinoline precursors with 3-trifluoromethylphenoxy groups via nucleophilic aromatic substitution (optimized in chlorobenzene at 110°C for 24–48 hours) .

Aminoalkylation : React the intermediate with 1-phthalimido-bromo-alkane to introduce the 8-amino-1-methylbutyl side chain, followed by hydrazine hydrate treatment to remove phthalimide protection .
Characterization : Use 1H^1H/13C^{13}C-NMR to confirm regiochemistry, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced: How do structural modifications at the 8-amino position influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic diversification:

  • Variation of alkyl chain length : Replace the 4-amino-1-methylbutyl group with shorter (e.g., propyl) or branched chains. Assess changes via kinase inhibition assays (e.g., IC50_{50} measurements) .
  • Comparative analysis : Synthesize analogs with morpholine or piperazine substituents (see ) and evaluate cellular uptake using fluorescence-tagged derivatives.
    Key Insight : Bulkier groups at the 8-position often enhance target affinity but may reduce solubility, necessitating formulation optimization .

Basic: What analytical techniques confirm purity and structure?

Methodological Answer:

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) .
  • Structural confirmation :
    • X-ray crystallography for absolute configuration (e.g., quinoline ring planarity ).
    • 19F^{19}F-NMR to verify trifluoromethylphenoxy group integrity .

Advanced: How can researchers address poor aqueous solubility during bioactivity testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Pro-drug strategies : Introduce ionizable groups (e.g., phosphate esters) at the 6-methoxy position to enhance hydrophilicity .
  • Structural analogs : Compare solubility of methyl (current compound) vs. carboxylate derivatives (e.g., 6-trifluoromethylquinoline-3-carboxylic acid ).

Advanced: What strategies resolve contradictory bioactivity between enzymatic and cellular assays?

Methodological Answer:

  • Cellular uptake analysis : Use LC-MS to quantify intracellular concentrations; poor permeability may explain discrepancies .
  • Off-target profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify unintended interactions .
  • Metabolic stability : Incubate with liver microsomes; rapid degradation in cellular models may mask true activity .

Basic: Are there protocols for evaluating metabolic stability?

Methodological Answer:

  • Liver microsome assay : Incubate compound (1 µM) with human microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor depletion over 60 minutes via LC-MS .
  • Metabolite identification : Use Q-TOF MS/MS to detect hydroxylated or demethylated products .

Advanced: How does the trifluoromethylphenoxy group influence receptor binding?

Methodological Answer:

  • Molecular docking : Compare binding poses of trifluoromethyl vs. methylphenoxy analogs using AutoDock Vina and crystal structures (e.g., PDB 4XNR) .
  • Thermodynamic profiling : Surface plasmon resonance (SPR) to measure binding entropy/enthalpy contributions of the CF3_3-group .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling; avoid inhalation .
  • Emergency protocols : Immediate eye/skin flushing (15+ minutes) and medical consultation for persistent irritation .

Advanced: How to systematically evaluate stability under varying pH?

Methodological Answer:

  • Forced degradation : Incubate compound (1 mg/mL) in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate half-life (t1/2_{1/2}) at physiological pH 7.4 to predict shelf-life .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

  • Molecular docking : Screen against PubChem BioAssay targets using AutoDock .
  • Machine learning : Train models on ChEMBL data to predict kinase/GPCR off-targets .
  • Validation : Confirm predictions with orthogonal assays (e.g., radioligand binding ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.